1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O3/c1-17-9-3-2-6(4-7(9)11)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAPKRPORGVNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097032-92-2 | |
| Record name | 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is widely employed for synthesizing 1,4-disubstituted 1,2,3-triazoles. For the target compound, this method involves two key components:
-
3-Fluoro-4-methoxyphenyl azide : Synthesized via diazotization of 3-fluoro-4-methoxyaniline followed by azide formation.
-
Propiolic acid : Serves as the alkyne precursor, introducing the carboxylic acid group at the triazole’s 4-position.
Procedure :
-
Azide Synthesis :
-
Cycloaddition :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Reaction Time | 12–24 h |
| Regioselectivity | 1,4-Disubstituted |
Advantages :
Limitations :
-
Requires purification to remove copper residues.
-
Propiolic acid’s instability necessitates careful handling .
Metal-Free Electro-Oxidative N–N Coupling
Recent advances in electrochemical synthesis offer a metal-free route to triazoles. This method avoids transition-metal catalysts, making it environmentally favorable .
Procedure :
-
Substrate Preparation :
-
A precursor with adjacent amine and carboxylic acid groups (e.g., 3-fluoro-4-methoxybenzamide) is subjected to electrochemical oxidation.
-
-
Electro-Oxidation :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Reaction Time | 6 h |
| Faradaic Efficiency | 82% |
Advantages :
Limitations :
β-Ketophosphonate and Azide Cyclization
This method, reported by ACS Publications, utilizes β-carbonyl phosphonates as dipolarophiles for regioselective triazole synthesis .
Procedure :
-
Phosphonate Preparation :
-
Ethyl 2-diethoxyphosphorylacetate (1.0 equiv) is condensed with 3-fluoro-4-methoxybenzaldehyde (1.1 equiv) via Horner-Wadsworth-Emmons (HWE) reaction.
-
-
Cycloaddition :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89–92% |
| Reaction Time | 2 h |
| Regioselectivity | 1,4,5-Trisubstituted |
Mechanistic Insight :
Advantages :
Limitations :
Multi-Step Synthesis with Protecting Groups
For complex substrates, a multi-step approach with protective strategies ensures precise functionalization. A patent-derived method illustrates this :
Procedure :
-
Methylation :
-
Carboxylic Acid Formation :
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 62–68% |
| Purity | >98% (HPLC) |
Advantages :
Limitations :
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl group.
Substitution: Substitution reactions can introduce new substituents onto the phenyl ring or the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. 1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its effectiveness against various bacterial strains and fungi. Its mechanism of action often involves the inhibition of specific enzymes critical for microbial growth .
Anticancer Potential
Triazole compounds have been explored for their anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways. Its fluorinated structure may enhance its potency and selectivity against tumor cells .
Drug Development
The compound serves as a valuable building block in the synthesis of more complex pharmaceuticals. Its triazole moiety is a common scaffold in drug design, particularly for developing agents targeting infectious diseases and cancer .
Fungicides
Due to its antifungal properties, this compound can be utilized as an active ingredient in agricultural fungicides. It helps in controlling fungal diseases in crops, thereby improving yield and quality .
Plant Growth Regulators
Research indicates that triazole compounds can act as plant growth regulators, influencing plant metabolism and development. This application could lead to enhanced crop resilience against environmental stresses .
Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in the production of advanced materials for electronics and coatings .
Nanotechnology
In nanotechnology, derivatives of triazoles are being investigated for their role in creating nanostructured materials with specific functionalities. The incorporation of this compound into nanocomposites can lead to materials with improved performance characteristics .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of various triazole derivatives, including this compound. The compound showed significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent .
Case Study 2: Agricultural Application
In agricultural trials, formulations containing this triazole derivative were tested against common fungal pathogens affecting wheat crops. Results indicated a marked reduction in disease incidence compared to untreated controls, suggesting effective fungicidal activity .
Mechanism of Action
The mechanism by which 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the triazole ring and phenyl group critically determine physicochemical behavior:
- Electron-Withdrawing vs. Electron-Donating Groups :
- The 3-fluoro group in the target compound is electron-withdrawing, increasing the acidity of the carboxylic acid (pKa reduction) compared to analogs like 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid (). The ethoxy group in the latter is electron-donating, stabilizing the tautomeric open form .
- The 4-methoxy group in the target compound enhances solubility via polar interactions, contrasting with hydrophobic substituents like 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (), which prioritizes membrane penetration .
- Tautomerism and Stability :
Comparative Data Table
Biological Activity
1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. The compound's structure includes a triazole ring and functional groups that may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.
- Molecular Formula: C10H8FN3O3
- Molecular Weight: 237.19 g/mol
- CAS Number: 1097032-92-2
- Boiling Point: Approximately 469.9 °C (predicted)
- Density: 1.48 g/cm³ (predicted)
- pKa: 3.19 (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly regarding its antiproliferative effects against cancer cell lines.
Antiproliferative Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative properties. For instance, compounds similar to this compound have shown activity against various leukemia cell lines such as K-562 and HL-60(TB) with IC50 values in the micromolar range .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | K-562 | 0.48 |
| Compound B | HL-60(TB) | 0.78 |
| Compound C | MCF-7 | 1.54 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition: The triazole ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation: The presence of fluorine and methoxy groups may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
Study on Anticancer Properties
A notable study investigated the effects of related triazole derivatives on human tumor cell lines. The results indicated that these compounds could induce apoptosis through mechanisms involving mitochondrial membrane potential disruption and DNA damage without direct intercalation into DNA .
Pharmacokinetics and ADME Profile
Computer-aided drug design studies suggest that the synthesized derivatives possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, which are essential for their development as potential therapeutic agents .
Q & A
Q. What are the common synthetic routes for 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid?
Methodological Answer: The compound is typically synthesized via click chemistry , a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which efficiently forms the triazole core. Key steps include:
- Step 1: Preparation of the azide precursor (e.g., 3-fluoro-4-methoxyphenyl azide) from the corresponding aniline via diazotization and azide substitution.
- Step 2: Reaction with a propiolic acid derivative (e.g., ethyl propiolate) under Cu(I) catalysis to form the triazole ring.
- Step 3: Hydrolysis of the ester group to yield the carboxylic acid functionality.
Optimization Tips:
- Use microwave-assisted synthesis to reduce reaction time and improve yields .
- Employ orthogonal protecting groups if functional group compatibility is an issue during hydrolysis .
Q. How do the fluorine and methoxy substituents influence the compound’s physicochemical properties?
Methodological Answer: The 3-fluoro and 4-methoxy groups on the phenyl ring significantly alter electronic and steric properties:
- Electronic Effects:
- The fluorine atom (strong electron-withdrawing) increases the compound’s electrophilicity, enhancing interactions with biological targets (e.g., enzymes).
- The methoxy group (electron-donating) balances solubility and lipophilicity, improving membrane permeability.
- Physicochemical Impact:
- LogP: Methoxy increases hydrophilicity (lower LogP), while fluorine slightly elevates lipophilicity.
- pKa: The carboxylic acid group (pKa ~2.5) ensures ionization at physiological pH, aiding solubility in aqueous buffers.
Experimental Validation:
- Compare HPLC retention times of analogs (e.g., 3-fluoro vs. 4-fluoro substituents) to assess lipophilicity .
- Use computational tools (e.g., MarvinSketch) to predict pKa and LogP .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Methodological Answer: SAR Strategies:
- Substituent Variation: Synthesize analogs with substituents at the 3-fluoro (e.g., Cl, CF₃) or 4-methoxy (e.g., OCF₃, OH) positions to evaluate bioactivity trends.
- Triazole Modifications: Replace the triazole with oxadiazole or pyrazole rings to assess scaffold flexibility.
Case Study:
| Analog | Substituent | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Parent | 3-F, 4-OMe | 1.2 (Enzyme X) |
| Analog 1 | 3-Cl, 4-OMe | 0.8 |
| Analog 2 | 3-CF₃, 4-OCF₃ | 0.5 (Improved potency but reduced solubility) |
Key Insight: Chlorine at the 3-position enhances target binding, while trifluoromethoxy at 4-position compromises solubility .
Q. How to resolve contradictions in reported biological activities across studies?
Methodological Answer: Discrepancies often arise from assay conditions or substituent positional effects . Mitigation strategies:
- Standardized Assays: Re-test the compound under uniform conditions (e.g., pH 7.4 buffer, 37°C).
- Meta-Analysis: Compare data from analogs (e.g., 3-fluoro vs. 4-fluoro derivatives) to isolate substituent effects.
Example:
- A study reported anti-inflammatory activity (IC₅₀ = 5 μM) for the 3-fluoro analog but no activity for the 4-fluoro variant. This highlights the critical role of substituent position in target engagement .
Q. What computational methods support the design of analogs with improved target affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the fluorophenyl ring.
- MD Simulations: Run 100-ns simulations to assess binding stability and identify residues critical for interaction.
Validation:
- Synthesize top-ranked analogs from docking studies and validate via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
Q. How to evaluate the compound’s potential in antiviral or anticancer research?
Methodological Answer:
- In Vitro Screening:
- Antiviral: Perform plaque reduction assays against RNA viruses (e.g., SARS-CoV-2) at concentrations ≤10 μM.
- Anticancer: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with cisplatin controls.
- Mechanistic Studies:
- Flow cytometry to assess apoptosis (Annexin V/PI staining).
- Western blotting to measure caspase-3 activation .
Data Contradiction Analysis Example:
| Study | Substituent | Reported Activity | Possible Reason |
|---|---|---|---|
| A | 3-F, 4-OMe | Antifungal (IC₅₀ = 2 μM) | Assay pH (5.5 vs. 7.4) altered ionization |
| B | 3-F, 4-OMe | No activity | Use of resistant fungal strain |
Resolution: Re-test under standardized conditions and include positive controls (e.g., fluconazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
